molecular formula C13H11N3S B13752165 6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine CAS No. 1024742-01-5

6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B13752165
CAS No.: 1024742-01-5
M. Wt: 241.31 g/mol
InChI Key: WKIMEGPGUPREIM-UHFFFAOYSA-N
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Description

6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. It is characterized by the presence of a triazole ring fused to a pyridine ring, with a p-tolylsulfanyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a pyridine derivative with a triazole precursor under specific conditions. For instance, the reaction of 2-aminopyridine with p-tolylsulfanyl azide in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism by which 6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings provide a scaffold that can bind to active sites, while the p-tolylsulfanyl group can enhance binding affinity or specificity. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

    [1,2,3]Triazolo[1,5-a]pyridine: A closely related compound without the p-tolylsulfanyl group.

    [1,2,3]Triazolo[4,5-b]pyridine: Another isomer with different ring fusion.

    [1,2,3]Triazolo[4,5-c]pyridine: Similar structure with a different fusion pattern.

Uniqueness: 6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine stands out due to the presence of the p-tolylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

1024742-01-5

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

6-(4-methylphenyl)sulfanyltriazolo[1,5-a]pyridine

InChI

InChI=1S/C13H11N3S/c1-10-2-5-12(6-3-10)17-13-7-4-11-8-14-15-16(11)9-13/h2-9H,1H3

InChI Key

WKIMEGPGUPREIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CN3C(=CN=N3)C=C2

Origin of Product

United States

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